Butetamate, a compound with potential therapeutic applications, has been the subject of various studies due to its biological activities. The research on butetamate encompasses its effects on cellular processes such as histone deacetylase (HDAC) activity, which plays a crucial role in gene expression and regulation. Understanding the mechanism of action of butetamate is essential for exploring its applications in fields like cancer treatment and inflammation management.
In the field of oncology, butetamate has shown promise as a therapeutic agent. It induces cell cycle arrest and apoptosis in cancer cells, as demonstrated in studies involving lung cancer cell lines. For instance, butein, a derivative of butetamate, has been observed to downregulate cyclooxygenase-2 (COX-2) expression at both mRNA and protein levels in A549 lung cancer cells. COX-2 is an enzyme that is often overexpressed in lung cancer tissue and is involved in the conversion of arachidonic acid to prostanoids. The downregulation of COX-2 by butetamate suggests its potential as a candidate drug for lung cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation2.
The anti-inflammatory properties of butetamate are also noteworthy. Butein, a flavonoid derivative of butetamate, has been isolated from plants known for their anti-inflammatory effects. By inhibiting COX-2 expression, butetamate may reduce the production of pro-inflammatory prostanoids, suggesting its utility in managing inflammatory conditions. This anti-inflammatory action, coupled with its anti-proliferative effects, positions butetamate as a potential therapeutic drug for treating diseases where inflammation plays a key role2.
Synthesis Methods
Butetamate can be synthesized through the esterification of alpha-phenylbutyric acid with beta-diethylaminoethyl chloride hydrochloride. This reaction typically requires a base such as potassium carbonate and is conducted in a solvent like diisopropyl ether under reflux conditions for about 18 hours .
In industrial settings, this synthesis is scaled up using continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Structural Characteristics
The molecular structure of Butetamate features a diethylamino group attached to an ethyl ester of alpha-phenylbutyric acid. Its structural formula can be represented as follows:
Types of Reactions Involved
Butetamate participates in several types of chemical reactions:
Butetamate exhibits biological activity that has been explored for its potential therapeutic effects, particularly as a cough suppressant. Its mechanism involves interaction with the cough center in the medulla oblongata, specifically binding to sites similar to those targeted by dextromethorphan .
Butetamate has diverse applications across various fields:
Butamirate citrate is a centrally acting antitussive agent developed for symptomatic cough management. As the citrate salt of butamirate, it exhibits enhanced solubility and bioavailability compared to the free base form. The compound functions by suppressing cough reflex sensitivity at the brainstem level without opioid receptor involvement, distinguishing it pharmacologically from codeine-based antitussives [1] [8]. Its development addressed the need for non-narcotic cough suppressants with favorable tolerability profiles, particularly in pediatric and geriatric populations where opioid side effects pose significant concerns [5].
Butamirate was first synthesized during the mid-20th century as part of pharmaceutical efforts to develop non-opioid antitussive agents. Early pharmacological characterization demonstrated its selective action on the cough center in the medulla oblongata, specifically binding to the dextromethorphan-binding site in guinea pig brain tissue with high affinity [1]. This mechanism differentiated it from both opioid derivatives and peripherally acting antitussives.
Initial clinical evaluations occurred in Europe during the 1970s, with Germouty and Weibel publishing one of the earliest comparative clinical studies versus codeine-based antitussives in 1990 [1]. The citrate salt formulation was developed to improve the compound's water solubility and oral absorption characteristics, facilitating its incorporation into syrup formulations. By the 1990s, butamirate citrate had gained market authorization in multiple European countries and Mexico, though it remained unavailable in the United States pharmaceutical market [1] [6].
Table 1: Historical Development Timeline of Butamirate Citrate
Time Period | Development Milestone | |
---|---|---|
1950-1970 | Initial synthesis and pharmacological characterization | |
1970-1990 | Clinical efficacy evaluation in European populations | |
1990 | Publication of first clinical comparative study | |
1990s | Market authorization in European countries and Mexico | |
1997 | Bioavailability studies in human volunteers | [6] |
Butamirate citrate belongs to the chemical class of 2-(2-diethylaminoethoxy)ethyl esters, structurally characterized as the 2-[2-(diethylamino)ethoxy]ethyl ester of 2-phenylbutanoic acid in citrate salt form. It shares structural similarities with other non-opioid antitussives including oxeladin and pentoxyverine, which feature analogous aminoethoxyethyl ester backbones with variations in their aromatic substituents [1].
The systematic IUPAC name for butamirate free base is 2-(2-diethylaminoethoxy)ethyl 2-phenylbutanoate. As a pharmaceutical compound, it is typically administered as the citrate salt with a 1:1 stoichiometric ratio of butamirate to citric acid, yielding the molecular formula C₁₈H₂₉NO₃·C₆H₈O₇ and a molecular weight of 499.55 g/mol [6] [8]. The citrate salt formation occurs through protonation of the tertiary amine group by citric acid, enhancing water solubility crucial for formulation development.
Table 2: Chemical Identification Data for Butamirate Citrate
Parameter | Specification | |
---|---|---|
CAS Registry Number | 18109-81-4 | [4] [6] |
Molecular Formula | C₂₄H₃₇NO₁₀ (salt form) | [6] [8] |
Molecular Weight | 499.55 g/mol | [6] |
Free Base Formula | C₁₈H₂₉NO₃ | [1] [4] |
Free Base Molecular Weight | 307.43 g/mol | [4] |
Chemical Structure | Diethylaminoethoxyethyl ester of 2-phenylbutanoic acid | [1] |
Salt Former | Citric acid | [6] |
The compound is marketed under multiple trade names including Acodeen, Codesin, Pertix, Sinecod, Sinecoden, and Sinecodix, reflecting regional variations in pharmaceutical branding [1]. Its ATC (Anatomical Therapeutic Chemical) classification code is R05DB13 (Other cough suppressants), placing it among non-opioid centrally acting antitussives in the World Health Organization's drug classification system [8].
In academic research, butamirate citrate maintains relevance as a reference compound in antitussive studies due to its well-characterized mechanism of action. Recent investigations have focused on:
Industrial applications focus on formulation development and quality control:
The European market maintains steady demand despite newer competitors, particularly in pediatric formulations where its non-opioid status and established safety profile remain advantageous. Ongoing pharmacovigilance studies continue to refine its risk-benefit profile in specific patient subpopulations [1] [5].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: 155408-18-7
CAS No.: